Fluroxypyr-meptyl

Description

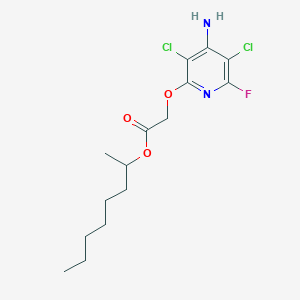

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

octan-2-yl 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Cl2FN2O3/c1-3-4-5-6-7-9(2)23-10(21)8-22-15-12(17)13(19)11(16)14(18)20-15/h9H,3-8H2,1-2H3,(H2,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZQTUCTGLHFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034303 | |

| Record name | Fluroxypyr-meptyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81406-37-3 | |

| Record name | Attain A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81406-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluroxypyr-meptyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081406373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluroxypyr-meptyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylheptyl [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUROXYPYR-MEPTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W47M4YJ3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fluroxypyr-meptyl chemical and physical properties

An In-Depth Technical Guide to the Chemical and Physical Properties of Fluroxypyr-meptyl

Introduction

This compound is the 1-methylheptyl ester form of fluroxypyr (B1673483), a systemic, post-emergence herbicide.[1][2] Belonging to the synthetic auxin class of herbicides, it is utilized to control broadleaf weeds in various agricultural settings, including cereals, corn, pastures, and orchards.[1][3] After application, this compound is absorbed by the plant and hydrolyzed to its herbicidally active form, fluroxypyr acid.[1] This acid mimics the plant growth hormone auxin, leading to characteristic responses such as leaf curling and distorted growth, ultimately resulting in the death of susceptible plants.[1] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological and analytical workflows.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its environmental fate, behavior, and analytical determination.

| Property | Value | References |

| IUPAC Name | octan-2-yl 2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetate | [4] |

| CAS Number | 81406-37-3 | [4][5] |

| Molecular Formula | C₁₅H₂₁Cl₂FN₂O₃ | [4][5] |

| Molecular Weight | 367.24 g/mol | [5][6] |

| Appearance | White to off-white or slightly yellow crystalline solid | [7][8] |

| Melting Point | 56 - 60 °C | [8] |

| Boiling Point | Decomposes before boiling; 431.9 °C at 760 mmHg (Predicted) | [9][10] |

| Water Solubility | 0.136 mg/L (at 20 °C, pH 7) | [9] |

| Vapor Pressure | 0.01 mPa (at 20 °C) | [9] |

| Octanol-Water Partition Coefficient (Log P) | 5.04 | [9] |

Experimental Protocols for Property Determination

The determination of the physicochemical properties of a compound like this compound is guided by standardized international protocols, such as those published by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different laboratories.

Melting Point/Melting Range (OECD Guideline 102)

This method determines the temperature at which a substance transitions from a solid to a liquid state.[11][12]

-

Principle : A small, representative sample of the substance is heated at a controlled rate, and the temperatures at which melting begins and is complete are recorded.[13] For crystalline solids, this is a sharp point, while for impure substances, it occurs over a range.[11]

-

Apparatus : A common method involves using a capillary tube to hold the sample, which is then placed in a heated block or liquid bath apparatus equipped with a calibrated temperature measuring device.[11][12] Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) can also be used.[11]

-

Methodology (Capillary Method) :

-

A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end.

-

The tube is placed in the heating block of a melting point apparatus.

-

The temperature is raised at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first signs of liquid appear is recorded as the start of the melting range.

-

The temperature at which the last solid particle disappears is recorded as the end of the melting range. At least two measurements are performed.[14]

-

Boiling Point (OECD Guideline 103)

This guideline describes methods for determining the temperature at which a liquid's vapor pressure equals the atmospheric pressure.[4][15][16] Since this compound decomposes before boiling, this value is often predicted or determined under vacuum.

-

Principle : Methods like ebulliometry, dynamic vapor pressure measurement, or distillation are used to find the boiling temperature.[4][15] The measurement is typically corrected to standard atmospheric pressure (101.325 kPa).[15]

-

Apparatus : An ebulliometer, a dynamic vapor pressure apparatus, or standard distillation glassware can be used.[15]

-

Methodology (Dynamic Method) :

-

The substance is placed in a vessel, and the pressure in the apparatus is gradually reduced while the substance is stirred and maintained at a constant temperature.

-

The pressure at which boiling begins is recorded.

-

This procedure is repeated at several different temperatures.

-

The boiling points at these pressures are recorded, and a vapor pressure-temperature curve is plotted. The normal boiling point is then extrapolated from this curve.

-

Water Solubility (OECD Guideline 105)

This test determines the saturation mass concentration of a substance in water at a given temperature.[8][10][17]

-

Principle : A saturated solution of the test substance in water is prepared, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method.[10] For substances with low solubility like this compound, the Flask Method is appropriate.[13][18]

-

Apparatus : Temperature-controlled shaker or stirrer, centrifuge, and an appropriate analytical instrument (e.g., HPLC-UV, LC-MS).

-

Methodology (Flask Method) :

-

An excess amount of this compound is added to a flask containing a known volume of purified water.

-

The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (preliminary tests determine this time, often 24-48 hours).[13][17]

-

After equilibration, the mixture is centrifuged or filtered to separate the undissolved solid from the aqueous solution.

-

The concentration of this compound in the clear aqueous phase is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

The determination is performed at least in duplicate.[19]

-

Vapor Pressure (OECD Guideline 104)

This guideline provides methods to determine the saturation pressure of a substance above its solid or liquid phase.[5][7][20]

-

Principle : Various methods are available depending on the expected vapor pressure range. For a substance with low volatility like this compound, the gas saturation method or effusion methods are suitable.[5][21]

-

Apparatus : A temperature-controlled chamber, a system for passing a known volume of inert gas, trapping system (e.g., sorbent tubes), and an analytical instrument (e.g., GC or LC-MS).

-

Methodology (Gas Saturation Method) :

-

A stream of inert gas (e.g., nitrogen) is passed at a low, controlled flow rate through or over a sample of this compound, which is maintained at a constant temperature.

-

The gas becomes saturated with the vapor of the substance.

-

The vapor is then trapped from the gas stream using a suitable sorbent.

-

The amount of trapped substance is quantified by a sensitive analytical method.

-

The vapor pressure is calculated from the mass of substance collected, the volume of gas passed through, and the substance's molecular weight, using the ideal gas law. Measurements are made at a minimum of two temperatures.[5][20]

-

Partition Coefficient (n-octanol/water) (OECD Guideline 117)

This method determines the n-octanol/water partition coefficient (Pₒₗ) using High-Performance Liquid Chromatography (HPLC).[6][9][22]

-

Principle : The logarithm of the retention time of a substance on a reversed-phase HPLC column is linearly correlated with its log Pₒₗ.[9][23] The system is calibrated using reference substances with known log Pₒₗ values.

-

Apparatus : An HPLC system with a pump, injection valve, a reversed-phase column (e.g., C18), and a UV detector.

-

Methodology :

-

A set of 5 to 8 reference compounds with known log Pₒₗ values, bracketing the expected log Pₒₗ of this compound, are selected.

-

The HPLC system is operated under isocratic conditions (constant mobile phase composition, e.g., methanol/water).[9]

-

The retention times of the reference compounds are determined.

-

A calibration graph is constructed by plotting the logarithm of the retention factor (k) versus the known log Pₒₗ values of the reference compounds.

-

This compound is then injected under the same conditions, and its retention time is measured in duplicate.[9]

-

The log Pₒₗ of this compound is determined by interpolation from the calibration curve.[23]

-

Signaling Pathways and Experimental Workflows

Signaling Pathway: this compound Induced Apoptosis

Recent research has shown that this compound can induce apoptosis (programmed cell death) in bovine mammary gland epithelial cells. This process is mediated through the modulation of the PI3K (Phosphoinositide 3-kinase) and MAPK (Mitogen-activated protein kinase) signaling pathways, as well as the induction of endoplasmic reticulum (ER) stress.[24]

References

- 1. consilab.de [consilab.de]

- 2. oecd.org [oecd.org]

- 3. Fluroxypyr (Ref: DOW 43304-H) [sitem.herts.ac.uk]

- 4. laboratuar.com [laboratuar.com]

- 5. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 6. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 7. laboratuar.com [laboratuar.com]

- 8. oecd.org [oecd.org]

- 9. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 10. laboratuar.com [laboratuar.com]

- 11. laboratuar.com [laboratuar.com]

- 12. Test No. 102: Melting Point/ Melting Range | OECD [oecd.org]

- 13. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 14. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 19. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 20. oecd.org [oecd.org]

- 21. catalog.labcorp.com [catalog.labcorp.com]

- 22. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 23. oecd.org [oecd.org]

- 24. Fluroxypyr-1-methylheptyl ester causes apoptosis of bovine mammary gland epithelial cells by regulating PI3K and MAPK signaling pathways and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Fluroxypyr-Meptyl: A Synthetic Auxin Herbicide

An In-depth Technical Guide for Researchers and Scientists

Introduction

Fluroxypyr-meptyl is a widely used systemic, post-emergence herbicide effective against a range of broadleaf weeds.[1][2] It belongs to the synthetic auxin class of herbicides, which mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but at supra-physiological concentrations, leading to uncontrolled and disorganized growth, and ultimately, plant death.[3] this compound itself is a pro-herbicide; it is applied in its ester form (meptyl ester) to facilitate foliar uptake.[1][4] Inside the plant, it is rapidly hydrolyzed to its biologically active form, fluroxypyr (B1673483) acid, which is then translocated to the meristematic tissues where it exerts its herbicidal effects.[1][5][6] This guide provides a detailed technical overview of the molecular mechanism of action of fluroxypyr as a synthetic auxin, focusing on its interaction with the core auxin signaling pathway.

Molecular Mechanism of Action

The herbicidal action of fluroxypyr is initiated by its perception by the cell's natural auxin signaling machinery. This process can be broken down into several key steps:

1. Activation of the Pro-herbicide: Fluroxypyr is applied as this compound, an ester form that enhances its ability to penetrate the waxy cuticle of plant leaves.[1][6] Once inside the plant tissues, endogenous esterase enzymes cleave the meptyl ester group, releasing the active fluroxypyr acid.[1][5][6] The free carboxyl group on fluroxypyr acid is crucial for its interaction with the auxin receptor complex.[5][7]

2. The Auxin Co-Receptor Complex: The nuclear auxin signaling pathway is centered around a co-receptor system composed of two main protein families: the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the AUXIN/INDOLE-3-ACETIC ACID INDUCIBLE (Aux/IAA) transcriptional repressors.[8][9][10] The TIR1/AFB proteins are F-box proteins that function as the substrate-recognition component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[9][11]

3. Fluroxypyr as a "Molecular Glue": In the absence of auxin, Aux/IAA proteins bind to and inhibit AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing the expression of auxin-responsive genes.[8][9] Fluroxypyr acid, mimicking IAA, acts as a "molecular glue" that promotes and stabilizes the interaction between a TIR1/AFB protein and an Aux/IAA repressor.[9] This creates a stable TIR1/AFB-Fluroxypyr-Aux/IAA ternary complex.[11]

4. Ubiquitination and Degradation of Aux/IAA Repressors: The formation of this complex targets the Aux/IAA protein for polyubiquitination by the SCF(TIR1/AFB) complex.[11][12] This marking destines the Aux/IAA repressor for degradation by the 26S proteasome.[8][12][13]

5. Activation of Auxin Response Factors (ARFs): With the degradation of the Aux/IAA repressors, the ARF transcription factors are released from inhibition.[8][13] These active ARFs can then bind to specific DNA sequences, known as Auxin Response Elements (AuxREs), located in the promoters of early auxin-responsive genes.[9]

6. Deregulation of Gene Expression and Physiological Effects: The activation of ARFs leads to a massive and sustained transcriptional reprogramming, inducing the expression of genes involved in cell elongation, division, and differentiation.[8] This uncontrolled expression leads to a cascade of physiological disruptions, including epinastic curling of leaves, stem twisting, and ultimately, the death of the plant due to metabolic exhaustion and disruption of normal growth processes.[1][3]

Quantitative Data

The efficacy of synthetic auxins is related to their binding affinity for the TIR1/AFB co-receptors. Fluroxypyr has been shown to bind effectively to TIR1 and AFB5, with dissociation kinetics similar to the natural auxin, IAA.[14]

| Compound | Receptor | Off-rate (k_d, s⁻¹) | Reference |

| IAA | TIR1 | 1.1 x 10⁻³ | [14] |

| Fluroxypyr | TIR1 | 0.93 x 10⁻³ | [14] |

| IAA | AFB5 | 3.0 x 10⁻² | [14] |

| Fluroxypyr | AFB5 | 3.3 x 10⁻² | [14] |

The activation of the auxin signaling pathway by fluroxypyr leads to changes in the expression of numerous genes. While a comprehensive list is extensive, key gene families known to be upregulated include the Aux/IAA genes themselves (in a negative feedback loop), GH3 genes (involved in auxin conjugation), and SMALL AUXIN-UP RNAs (SAURs), which are implicated in cell expansion.

| Gene Family | Function | Typical Response to Synthetic Auxins |

| Aux/IAA | Transcriptional repressors of ARFs | Rapid and transient upregulation |

| GH3 | Conjugation of excess auxin to amino acids | Upregulation |

| SAURs | Regulation of cell expansion and elongation | Rapid upregulation |

| ARFs | Transcription factors | Generally stable expression |

Experimental Protocols

1. Protocol: In Vitro Auxin Binding Assay using Surface Plasmon Resonance (SPR)

This protocol outlines a method to quantify the binding kinetics of fluroxypyr to the TIR1/AFB-Aux/IAA co-receptor complex.

-

Objective: To determine the association (k_a) and dissociation (k_d) rates, and calculate the equilibrium dissociation constant (K_D) for the interaction between fluroxypyr and the purified co-receptor components.

-

Materials:

-

Purified recombinant TIR1/AFB and Aux/IAA proteins.

-

SPR instrument and sensor chips (e.g., CM5).

-

Amine coupling kit for protein immobilization.

-

Fluroxypyr acid stock solution in a suitable solvent (e.g., DMSO).

-

Running buffer (e.g., HBS-EP+).

-

-

Methodology:

-

Immobilization: Immobilize one of the protein components (e.g., TIR1/AFB) onto the surface of the SPR sensor chip via amine coupling according to the manufacturer's instructions.

-

Analyte Preparation: Prepare a dilution series of fluroxypyr acid and the partner Aux/IAA protein in the running buffer.

-

Binding Measurement: Inject the mixture of fluroxypyr and Aux/IAA protein (the analytes) over the immobilized TIR1/AFB surface at a constant flow rate. The binding is measured in real-time as a change in the refractive index at the sensor surface, recorded in response units (RU).

-

Dissociation Measurement: After the association phase, inject running buffer alone to monitor the dissociation of the complex.

-

Regeneration: After each cycle, regenerate the sensor surface using a mild acidic or basic solution to remove bound analytes.

-

Data Analysis: Fit the resulting sensorgrams (plots of RU versus time) to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (k_a, k_d) and the affinity (K_D).

-

2. Protocol: Gene Expression Analysis by qRT-PCR

This protocol describes how to measure changes in the expression of auxin-responsive genes in plant tissue following fluroxypyr treatment.

-

Objective: To quantify the relative transcript abundance of target genes (e.g., Aux/IAA, GH3, SAURs) in response to fluroxypyr.

-

Materials:

-

Plant seedlings (e.g., Arabidopsis thaliana).

-

Fluroxypyr treatment solution and a mock control (solvent only).

-

Liquid nitrogen.

-

RNA extraction kit.

-

DNase I.

-

cDNA synthesis kit.

-

qPCR instrument and SYBR Green master mix.

-

Gene-specific primers for target and reference genes.

-

-

Methodology:

-

Treatment: Treat seedlings with a defined concentration of fluroxypyr or a mock solution for a specific time course (e.g., 0, 1, 3, 6 hours).

-

Harvesting: At each time point, harvest the plant tissue (e.g., whole seedlings or specific organs) and immediately freeze in liquid nitrogen.

-

RNA Extraction: Extract total RNA from the frozen tissue using a commercial kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme.

-

qPCR: Set up qPCR reactions containing cDNA, SYBR Green master mix, and gene-specific primers for the target genes and at least one stably expressed reference gene (e.g., Actin or Ubiquitin).

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene and relative to the mock-treated control.

-

Visualizations

Caption: this compound signaling pathway.

Caption: Experimental workflow for SPR-based auxin binding assay.

Caption: Logical flow from pro-herbicide to herbicidal effect.

References

- 1. This compound TC - HEBEN [hb-p.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. fs.usda.gov [fs.usda.gov]

- 5. Enhanced metabolic detoxification is associated with fluroxypyr resistance in Bassia scoparia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. Unresolved roles of Aux/IAA proteins in auxin responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

Fluroxypyr-meptyl molecular formula and structure

This technical guide provides a comprehensive overview of the chemical and biological properties of Fluroxypyr-meptyl, a widely used herbicide. The information is intended for researchers, scientists, and professionals in the fields of drug development, agriculture, and environmental science. This document details its molecular structure, physicochemical properties, synthesis and analysis protocols, and its mechanism of action as a synthetic auxin.

Molecular Identity and Structure

This compound is the 1-methylheptyl ester of fluroxypyr (B1673483). It is a member of the pyridine (B92270) carboxylic acid class of herbicides.[1] As a pro-herbicide, it is converted into its active form, fluroxypyr acid, within the target plant.[2]

-

IUPAC Name: octan-2-yl 2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetate[1]

-

CAS Number: 81406-37-3[1]

-

Canonical SMILES: CCCCCCC(C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F[2]

Below is a two-dimensional diagram of the molecular structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 367.2 g/mol | [1][2] |

| Physical State | Off-white crystalline solid | [3] |

| Melting Point | 56-57 °C (132.8-134.6 °F) | [4] |

| Boiling Point | 431.9 °C at 760 mmHg | [4] |

| Density | 1.268 g/cm³ | [4] |

| Vapor Pressure | 1.15 x 10⁻⁷ mmHg at 25°C | [4] |

| Water Solubility | 0.09 mg/L | [3] |

| Solubility in Organic Solvents (at 20°C) | Acetone: 867 g/L Methanol (B129727): 469 g/L Ethyl Acetate: 792 g/L Dichloromethane: 896 g/L Toluene: 735 g/L Xylene: 642 g/L Hexane: 45 g/L | [3] |

| Solubility in DMSO (at 25°C) | 90 mg/mL (with ultrasonic treatment) | [5] |

| LogP (Octanol-Water Partition Coefficient) | 4.97 | [4] |

Mechanism of Action: Synthetic Auxin Pathway

This compound functions as a synthetic auxin herbicide. Following its absorption into the plant, primarily through the foliage, the meptyl ester is hydrolyzed to produce fluroxypyr acid, the herbicidally active form. This acid mimics the natural plant hormone auxin, leading to a disruption of normal growth processes.[1]

At the molecular level, natural auxin binds to the TIR1/AFB family of F-box proteins. This binding event facilitates the interaction between TIR1/AFB and Aux/IAA transcriptional repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factor (ARF) transcription factors, which can then bind to auxin-responsive elements in the promoters of specific genes, thereby activating their transcription. This leads to various growth responses.[6][7]

Synthetic auxins like fluroxypyr hijack this pathway, causing a continuous and unregulated activation of auxin-responsive genes. This leads to uncontrolled cell division and elongation, resulting in characteristic symptoms of auxin herbicide damage such as leaf and stem curling, and ultimately, plant death.[1][7]

The diagram below illustrates the auxin signaling pathway and the role of synthetic auxins.

Experimental Protocols

Synthesis of this compound

The following protocol describes a method for the synthesis of this compound via transesterification.

Reactants:

-

Methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate

-

1-methylheptanol (2-octanol)

-

Tetrabutyl titanate (catalyst)

Procedure:

-

Combine Methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate (5.02 moles) and 1-methylheptanol (14.6 moles) in a 5-liter flask equipped with a stirrer, a 30 cm Vigreaux column, a distillation head, and a thermometer.

-

Heat the solution to approximately 130°C at 10 kPa pressure to remove any residual water.

-

Introduce 1.3 g of tetrabutyl titanate catalyst to the mixture.

-

Heat the mixture at approximately 150°C under 60 kPa pressure for 6 hours, distilling off the methanol as it is formed.

-

Slowly reduce the pressure to about 3.3 kPa to remove excess 1-methylheptanol and other volatile components via distillation.

-

The resulting residue is the this compound product.

This protocol is adapted from a documented synthesis route and should be performed by qualified personnel in a suitable laboratory setting.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This section outlines an HPLC method for the analysis of this compound.

Instrumentation and Conditions:

-

Column: Primesep 100, 4.6 x 150 mm, 5 µm particle size, 100 Å pore size

-

Mobile Phase: Acetonitrile (MeCN) / Water (H₂O) - 70/30 (v/v)

-

Buffer: Sulfuric acid (H₂SO₄) - 0.2%

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Peak Retention Time: Approximately 3.82 minutes

This method provides a basis for the chromatographic separation and quantification of this compound. Method validation and optimization may be required for specific matrices and instrumentation.

The workflow for a typical analytical determination of this compound in an environmental sample is depicted below.

References

- 1. This compound TC - HEBEN [hb-p.com]

- 2. This compound | C15H21Cl2FN2O3 | CID 54745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. This compound|lookchem [lookchem.com]

- 5. abmole.com [abmole.com]

- 6. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

- 7. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Mechanism of Action of Fluroxypyr-Meptyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of fluroxypyr-meptyl in various organic solvents, outlines a standardized experimental protocol for solubility determination, and illustrates its molecular mechanism of action as a synthetic auxin herbicide.

This compound: An Overview

This compound is the 1-methylheptyl ester of fluroxypyr (B1673483), a systemic, post-emergence herbicide used to control broadleaf weeds.[1] As a pro-herbicide, it is converted into its herbicidally active form, fluroxypyr acid, within the plant.[1] Understanding its solubility in organic solvents is critical for formulation development, toxicological studies, and environmental fate assessment.

Solubility of this compound in Organic Solvents

The solubility of this compound varies across different organic solvents, a key consideration for its application and formulation. The following table summarizes the available quantitative data.

| Organic Solvent | Solubility (g/L) at 20°C | Data Source Type |

| n-Heptane | 62,300 | Peer-Reviewed Data[2] |

| Methanol | 3,300,000 | Peer-Reviewed Data[2] |

| Acetone | 2,500,000 | Peer-Reviewed Data[2] |

| Ethyl Acetate | Not specified | Peer-Reviewed Data[2] |

| Isopropanol | 9.2 | Technical Datasheet[1] |

| Dichloromethane | 0.1 | Technical Datasheet[1] |

| Toluene | 0.8 | Technical Datasheet[1] |

| Xylene | 0.3 | Technical Datasheet[1] |

Note: The data from the technical datasheet[1] may refer to the parent compound fluroxypyr and should be interpreted with caution for this compound.

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of a chemical substance is crucial for data reproducibility and comparability. The following protocol is based on the principles outlined in the OECD Guidelines for the Testing of Chemicals, specifically the "Flask Method," which is suitable for substances with solubilities above 10⁻² g/L.[3] This method can be adapted for use with organic solvents.

Principle

A supersaturated solution of this compound in the organic solvent of interest is prepared at an elevated temperature. The solution is then allowed to equilibrate at a constant test temperature, and the concentration of this compound in the saturated solution is determined by a suitable analytical method.

Materials and Apparatus

-

This compound (analytical standard)

-

Organic solvents (high purity)

-

Glass flasks with stoppers

-

Constant temperature water bath or incubator

-

Analytical balance

-

Filtration device (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., HPLC, GC)

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a flask containing the chosen organic solvent. The amount should be more than what is expected to dissolve at the test temperature.

-

Equilibration at Elevated Temperature: Seal the flask and place it in a water bath or incubator at a temperature slightly above the final test temperature. Agitate the mixture for a sufficient time to ensure maximum dissolution.

-

Equilibration at Test Temperature: Transfer the flask to a constant temperature bath set at the desired test temperature (e.g., 20°C). Allow the solution to equilibrate with continuous agitation for a period determined in a preliminary test (typically 24-48 hours) to allow for the precipitation of the excess solute.

-

Sample Collection and Preparation: Once equilibrium is reached, cease agitation and allow the undissolved material to settle. Carefully extract a sample of the supernatant using a syringe. Immediately filter the sample to remove any undissolved particles.

-

Analysis: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Data Reporting: Report the solubility as the average of at least three replicate determinations, expressed in g/L, along with the test temperature.

Experimental Workflow

Molecular Mechanism of Action: Synthetic Auxin Pathway

This compound acts as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) at supra-optimal concentrations, leading to uncontrolled growth and ultimately, plant death.[4][5][6] The core of this mechanism involves the SCF-TIR1/AFB ubiquitin-ligase complex.[5][7][8]

Signaling Pathway

In the absence of auxin, Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), preventing them from activating the transcription of auxin-responsive genes.[9] When this compound is hydrolyzed to its active form, the fluroxypyr acid acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB F-box protein and the Aux/IAA repressors.[10] This targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[11] The degradation of the Aux/IAA repressors liberates the ARFs, allowing them to bind to auxin-responsive elements in the promoters of target genes and activate their transcription.[11] This leads to an overstimulation of auxin-related responses, disrupting normal plant growth and development.[8]

Signaling Pathway Diagram

References

- 1. This compound 95% TC [xingyuchemical.com.cn]

- 2. This compound [sitem.herts.ac.uk]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. Structural Aspects of Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of Fluroxypyr-meptyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Fluroxypyr-meptyl, a widely used pyridine-based herbicide. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This information is crucial for the identification, quantification, and structural elucidation of this compound in various matrices.

Molecular Structure and Properties

This compound is the 1-methylheptyl ester of fluroxypyr (B1673483). After foliar uptake, it is hydrolyzed to the herbicidally active fluroxypyr acid.

-

Molecular Formula: C₁₅H₂₁Cl₂FN₂O₃[1]

-

Molecular Weight: 367.2 g/mol [1]

-

IUPAC Name: octan-2-yl 2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetate[1]

-

CAS Number: 81406-37-3[1]

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹³C NMR Spectral Data

The following table presents the available ¹³C NMR spectral data for this compound.[1]

| Chemical Shift (ppm) | Assignment |

| Data not publicly available in detail | Pyridine (B92270) ring carbons, ester carbonyl carbon, carbons of the 1-methylheptyl chain, and the acetate (B1210297) methylene (B1212753) carbon. |

¹H NMR Spectral Data

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. While a detailed peak list for this compound is not publicly available, the expected characteristic absorption bands based on its structure are listed below.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |

| 3400 - 3200 | N-H (amine) | Stretching |

| 3000 - 2850 | C-H (alkane) | Stretching |

| ~1750 | C=O (ester) | Stretching |

| 1600 - 1450 | C=C and C=N (aromatic pyridine ring) | Stretching |

| 1300 - 1000 | C-O (ester and ether) | Stretching |

| 850 - 550 | C-Cl | Stretching |

| ~1200 | C-F | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling molecular weight determination and structural elucidation.

GC-MS Data

The following table summarizes the major peaks observed in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound.[1]

| m/z | Relative Intensity |

| 255 | Major Peak |

| 254 | High |

| 181 | High |

| 161 | Moderate |

| 209 | Moderate |

| 211 | Moderate |

| 104 | Moderate |

MS-MS Data

Tandem mass spectrometry (MS-MS) data provides further structural information through fragmentation analysis.[1]

| Precursor Ion (m/z) | Precursor Type | Collision Energy | Major Fragment Ions (m/z) |

| 367.0986 | [M+H]⁺ | Not Specified | 254.9, 236.9, 254 |

LC-MS Data

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique for the analysis of this compound.[1]

| Precursor Ion (m/z) | Adduct | Fragmentation Mode | Major Fragment Ions (m/z) |

| 367.0986 | [M+H]⁺ | HCD | 254.9734, 208.9679, 236.9629, 196.9679, 57.0699 |

Experimental Protocols

The following sections outline generalized experimental protocols for the spectroscopic analysis of this compound. These should be adapted and optimized for specific instrumentation and analytical requirements.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the this compound analytical standard in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is typically performed with a 45° pulse width and a longer relaxation delay (2-5 seconds).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the mid-IR range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS or LC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile (B52724), methanol, or ethyl acetate). The concentration will depend on the sensitivity of the instrument.

-

Chromatographic Separation (if applicable):

-

GC: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the separation of this compound from other components.

-

LC: Use a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

-

Mass Spectrometry:

-

Ionization: For GC-MS, Electron Ionization (EI) is common. For LC-MS, Electrospray Ionization (ESI) is typically used.

-

Mass Analysis: Acquire mass spectra in full scan mode to identify the molecular ion and fragmentation patterns. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and selectivity.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation and identification of an organic compound like this compound using a combination of spectroscopic techniques.

Caption: A logical workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive identification and quantification, it is always recommended to compare the obtained spectra with those of a certified reference standard under identical experimental conditions.

References

- 1. This compound | C15H21Cl2FN2O3 | CID 54745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 氟草烟-1-甲基庚基酯 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. Fluroxypyr-1-methylheptyl ester PESTANAL , analytical standard 81406-37-3 [sigmaaldrich.com]

- 4. 氟草烟-1-甲基庚基酯 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

The Hydrolysis of Fluroxypyr-Meptyl to Fluroxypyr Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical hydrolysis of fluroxypyr-meptyl into its herbicidally active form, fluroxypyr (B1673483) acid. The document outlines the critical role of environmental factors, particularly pH and temperature, in this transformation. It further details the experimental protocols for studying this process and the analytical methodologies for the quantification of both the parent ester and its acid metabolite.

Introduction

This compound is a selective, post-emergence herbicide widely used for the control of broadleaf weeds.[1] Its efficacy is dependent on its rapid hydrolysis to fluroxypyr acid within the target plant.[2] This conversion is a critical activation step, as the acid form is responsible for mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of the weed.[2] Understanding the kinetics and mechanisms of this hydrolysis is paramount for assessing the environmental fate, persistence, and biological activity of this class of herbicides.

The hydrolysis of this compound is primarily an abiotic process influenced by pH and temperature.[3] Generally, the rate of hydrolysis increases significantly under alkaline conditions and at higher temperatures.[3]

Chemical Transformation and Degradation Pathway

The primary transformation is the hydrolysis of the meptyl ester bond of this compound to yield fluroxypyr acid and 1-methylheptanol. Subsequently, fluroxypyr acid can undergo further microbial degradation in the environment to form key metabolites. The major degradation products identified are 4-amino-3,5-dichloro-6-fluoropyridin-2-ol (F-P) and 4-amino-3,5-dichloro-2-methoxypyridine (F-MP).[4]

References

Environmental Fate and Degradation of Fluroxypyr-meptyl in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of Fluroxypyr-meptyl, a selective, post-emergent herbicide. This compound is primarily used to control broadleaf weeds in various agricultural and non-agricultural settings. Understanding its behavior in soil and water is crucial for assessing its environmental impact and ensuring its safe and effective use.

Chemical Identity and Properties

This compound is the 1-methylheptyl ester of fluroxypyr (B1673483). In the environment, it is rapidly hydrolyzed to its herbicidally active form, fluroxypyr acid.[1]

| Property | This compound | Fluroxypyr |

| IUPAC Name | octan-2-yl 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate | 2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid |

| CAS No. | 81406-37-3 | 69377-81-7 |

| Molecular Formula | C15H21Cl2FN2O3 | C7H5Cl2FN2O3 |

| Molecular Weight | 367.2 g/mol | 255.03 g/mol |

| Water Solubility | 0.09 mg/L | 91 mg/L (at 20°C) |

| Vapor Pressure | - | 3.784 × 10-6 mPa (at 20°C) |

| Log Kow | - | -1.24 |

| pKa | - | 2.94 |

Environmental Fate and Degradation Pathways

This compound undergoes rapid degradation in the environment, primarily through hydrolysis to fluroxypyr acid. Fluroxypyr acid is then further degraded through microbial action and, to a lesser extent, photolysis.

Abiotic Degradation

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which is a key initial step in its degradation. This process is influenced by pH, with faster degradation occurring under alkaline conditions.[2]

Photolysis: Direct photolysis of fluroxypyr in water is generally a slow process.[2][3] However, the presence of photosensitizers can significantly accelerate its photodecomposition.[4]

Biotic Degradation

Microbial degradation is the primary pathway for the dissipation of fluroxypyr in soil and water.[3][5] Soil microorganisms utilize fluroxypyr as a carbon source, leading to its mineralization to carbon dioxide.[5] The rate of microbial degradation is influenced by several factors, including soil type, moisture, temperature, and organic matter content.[6][7]

The major metabolites of fluroxypyr are 4-amino-3,5-dichloro-6-fluoropyridin-2-ol (fluroxypyr-pyridinol or F-P) and 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine (fluroxypyr-methoxypyridine or F-MP).[3][5][8] While F-P is typically degraded rapidly, F-MP can be more persistent in the soil.[8]

Quantitative Data on Environmental Fate

The following tables summarize key quantitative data on the degradation and mobility of this compound and its primary metabolite, fluroxypyr.

Table 1: Half-life (DT50) of this compound and Fluroxypyr in Soil

| Compound | Soil Type | Temperature (°C) | Half-life (days) | Reference |

| This compound | - | - | Short | [1] |

| Fluroxypyr | Laboratory Soil | 23 | 5-9 | [5] |

| Fluroxypyr | Various | - | 36 (typical) | [9] |

| Fluroxypyr | Railway Ballast | - | 28-78 | [8] |

Table 2: Half-life (DT50) of this compound and Fluroxypyr in Water

| Compound | Condition | pH | Temperature (°C) | Half-life (days) | Reference |

| This compound | Hydrolysis | 7 | - | 454 | [2] |

| This compound | Hydrolysis | 9 | - | 3.2 | [2] |

| Fluroxypyr | Hydrolysis | 9 | 20 | 185 | [3][5] |

Table 3: Soil Sorption Coefficients (Kd and Koc) for Fluroxypyr

| Soil Type | Organic Carbon (%) | Clay (%) | pH | Kd (mL/g) | Koc (mL/g) | Reference |

| Various | - | - | - | - | 50-136 | [3] |

Experimental Protocols

The following sections outline standardized methodologies for assessing the environmental fate of this compound, based on OECD guidelines.

Hydrolysis as a Function of pH (OECD Guideline 111)

This test determines the rate of abiotic hydrolysis of a chemical in aqueous buffer solutions at various pH levels.[10]

-

Preparation of Solutions: Prepare sterile, aqueous buffer solutions at pH 4, 7, and 9.

-

Application of Test Substance: Add the test substance (this compound or fluroxypyr) to the buffer solutions at a concentration not exceeding 0.01 M or half its water solubility.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 50°C for a preliminary test, and at least two other temperatures for a more detailed study).[11]

-

Sampling and Analysis: At appropriate time intervals, take samples and analyze for the concentration of the parent compound and any hydrolysis products using a suitable analytical method (e.g., HPLC, GC-MS).

-

Data Analysis: Determine the hydrolysis rate constant and the half-life at each pH and temperature.

Phototransformation of Chemicals in Water (OECD Guideline 316)

This guideline describes a tiered approach to assess the direct photolysis of chemicals in water.[12][13][14]

-

Tier 1 (Screening): Theoretically estimate the maximum possible direct photolysis rate constant based on the chemical's UV-Vis absorption spectrum.

-

Tier 2 (Experimental Study):

-

Irradiation: Irradiate an aqueous solution of the test substance with a light source simulating natural sunlight (e.g., a filtered xenon arc lamp).[13][15]

-

Dark Controls: Maintain parallel samples in the dark to account for non-photolytic degradation.[15]

-

Sampling and Analysis: At various time points, analyze the irradiated and dark control samples for the parent compound and major transformation products.

-

Data Analysis: Calculate the photolysis rate constant, half-life, and quantum yield.

-

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This test evaluates the rate and pathway of aerobic and anaerobic degradation of a chemical in soil.[16][17][18][19]

-

Soil Selection and Preparation: Use representative agricultural soils. Sieve the soil and adjust the moisture content.

-

Application: Treat the soil samples with the test substance, typically radiolabeled for ease of tracking.

-

Incubation: Incubate the samples in the dark under controlled temperature and moisture conditions. For anaerobic studies, establish and maintain anaerobic conditions.

-

Trapping of Volatiles: Use traps to collect CO2 and other volatile degradation products.

-

Sampling and Extraction: At intervals, remove soil samples and extract the residues using appropriate solvents.

-

Analysis: Analyze the extracts for the parent compound and transformation products. Quantify the radioactivity in the soil, extracts, and volatile traps to establish a mass balance.

-

Data Analysis: Determine the degradation rate (DT50 and DT90) of the parent compound and the formation and decline of major metabolites.

Adsorption - Desorption Using a Batch Equilibrium Method (OECD Guideline 106)

This method determines the soil adsorption/desorption characteristics of a chemical.[4][20][21][22][23]

-

Soil and Solution Preparation: Use a range of soil types with varying properties (organic carbon, clay content, pH). Prepare a solution of the test substance in 0.01 M CaCl2.

-

Adsorption Phase:

-

Add a known volume of the test substance solution to a known mass of soil in a centrifuge tube.

-

Equilibrate the slurry by shaking for a predetermined time at a constant temperature.

-

Separate the solid and liquid phases by centrifugation.

-

Analyze the concentration of the test substance in the aqueous phase.

-

-

Desorption Phase:

-

Remove the supernatant from the adsorption phase and replace it with a fresh solution of 0.01 M CaCl2.

-

Resuspend the soil and equilibrate as before.

-

Separate the phases and analyze the aqueous phase for the desorbed test substance.

-

-

Data Analysis: Calculate the adsorption (Kd) and desorption (Kdes) distribution coefficients. Normalize these values to the soil's organic carbon content to obtain the organic carbon-normalized adsorption (Koc) and desorption (Koc,des) coefficients.

References

- 1. This compound TC - HEBEN [hb-p.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Fluroxypyr | C7H5Cl2FN2O3 | CID 50465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. This compound 95% TC [xingyuchemical.com.cn]

- 6. researchgate.net [researchgate.net]

- 7. Fluroxypyr biodegradation in soils by multiple factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Degradation and leaching of fluroxypyr after application to railway tracks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. wsdot.wa.gov [wsdot.wa.gov]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 12. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 20. catalog.labcorp.com [catalog.labcorp.com]

- 21. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 22. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 23. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

Fluroxypyr-meptyl: A Technical Guide to its pKa and Environmental Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of fluroxypyr-meptyl, with a core focus on the pKa of its active form, fluroxypyr (B1673483), and the profound implications for its behavior and fate in the environment. This document synthesizes key data, outlines detailed experimental protocols, and presents visual workflows and pathways to support advanced research and environmental risk assessment.

Introduction: From Ester Prodrug to Active Herbicide

Fluroxypyr is a systemic herbicide widely used for the control of broadleaf weeds. It is commonly applied in the form of its 1-methylheptyl ester, this compound. This ester form facilitates absorption into the plant tissue. Following uptake, this compound is rapidly hydrolyzed to its biologically active form, fluroxypyr acid.[1] This conversion is critical, as the herbicidal activity and the environmental mobility and persistence are governed by the properties of the fluroxypyr acid.

The dissociation constant (pKa) of fluroxypyr acid is a pivotal parameter in environmental science. It dictates the ionic state of the molecule in various environmental compartments, which in turn influences its solubility, mobility, and bioavailability.

Quantitative Data Summary

The key physicochemical properties of fluroxypyr and its meptyl ester are summarized in the table below. The low pKa of fluroxypyr indicates that it is a relatively strong acid and will exist predominantly in its anionic form in most environmental matrices.

| Property | Fluroxypyr | This compound | Reference |

| pKa | 2.94 | Not Applicable | [2][3][4] |

| Molecular Weight ( g/mol ) | 255.03 | 367.24 | [2][5] |

| Water Solubility | 91 mg/L (unspecified pH, 20°C) | Low (inferred) | [3] |

| LogP (Octanol-Water Partition Coefficient) | -1.24 (unspecified pH) | 5.4 | [3][5] |

| Vapor Pressure (mPa at 20°C) | 3.784 x 10⁻⁶ | 0.01 | [3][6] |

| Hydrolysis Half-life (DT₅₀) | 185 days (pH 9, 20°C) | Rapidly hydrolyzed in soil and water | [2][7] |

| Soil Aerobic Metabolism Half-life (DT₅₀) | < 30 days | Rapidly converts to fluroxypyr | [8] |

Experimental Protocols

Detailed methodologies for key experimental assessments are provided below. These protocols are based on established scientific principles and regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Determination of pKa (Fluroxypyr) by Potentiometric Titration (Adapted from OECD Guideline 112)

This method determines the acid dissociation constant by titrating a solution of the analyte with a strong base and monitoring the pH.[1][4][9][10][11]

Materials:

-

Fluroxypyr analytical standard

-

Calibrated pH meter and electrode

-

Automated titrator or calibrated burette

-

Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution (carbonate-free)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for ionic strength adjustment

-

Deionized, CO₂-free water

-

Thermostatically controlled reaction vessel

-

Nitrogen gas supply

Procedure:

-

Preparation of Test Solution: Accurately weigh a sufficient amount of fluroxypyr to prepare a solution of known concentration (e.g., 0.01 M) in CO₂-free deionized water. If solubility is limited, a co-solvent such as acetonitrile (B52724) may be used, and the apparent pKa determined.[3] Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10) at the test temperature (e.g., 25°C).[12]

-

Titration:

-

Transfer a known volume of the fluroxypyr solution to the thermostatted vessel.

-

Purge the solution with nitrogen for approximately 10-15 minutes to remove dissolved CO₂ and maintain an inert atmosphere.[12][13]

-

If the solution is not already acidic, add a known excess of 0.1 M HCl to fully protonate the fluroxypyr.

-

Begin titration with the standardized 0.1 M NaOH solution, adding small, precise increments.

-

Record the pH value after each addition, ensuring the reading stabilizes.[12]

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve (or by calculating the first or second derivative).

-

The pH at the half-equivalence point is equal to the pKa of the acid.[12]

-

Perform at least three replicate titrations to ensure accuracy and reproducibility.

-

Caption: Workflow for pKa determination by potentiometric titration.

Environmental Fate: Aqueous Hydrolysis of this compound (Adapted from OECD Guideline 111)

This study determines the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.[14][15]

Materials:

-

This compound analytical standard

-

Sterile, aqueous buffer solutions (pH 4, 7, and 9)

-

Sterile glass flasks with stoppers

-

Temperature-controlled incubator/water bath

-

Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS) for quantification of this compound and fluroxypyr

-

Acetonitrile (HPLC grade)

-

Formic acid

Procedure:

-

Preliminary Test:

-

Prepare solutions of this compound in each buffer (pH 4, 7, 9) at a concentration not exceeding 0.01 M or half its water solubility.

-

Incubate the solutions in the dark at 50°C for 5 days.[14]

-

Analyze the solutions at the end of the period. If less than 10% degradation is observed, the substance is considered hydrolytically stable, and further testing may not be required.

-

-

Main Hydrolysis Study:

-

For pH values where degradation was observed, prepare fresh solutions.

-

Incubate the solutions in the dark at a constant, environmentally relevant temperature (e.g., 25°C).

-

At specified time intervals (e.g., 0, 2, 6, 24, 48, 96, and 168 hours), remove duplicate samples for analysis.

-

The study should continue until at least 90% of the this compound has degraded or for 30 days, whichever is shorter.[14]

-

-

Sample Analysis:

-

Quench the hydrolysis reaction if necessary (e.g., by acidification).

-

Extract the this compound and the fluroxypyr acid from the aqueous sample, for example, using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a suitable solvent like ethyl acetate.[16]

-

Analyze the extracts using a validated analytical method (e.g., LC-MS/MS) to determine the concentrations of the parent ester and the acid degradate.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time for each pH.

-

Determine the rate constant (k) and the half-life (DT₅₀ = ln(2)/k) of hydrolysis assuming first-order kinetics.

-

References

- 1. OECD 112 - Phytosafe [phytosafe.com]

- 2. researchgate.net [researchgate.net]

- 3. epa.gov [epa.gov]

- 4. oecd.org [oecd.org]

- 5. scielo.br [scielo.br]

- 6. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. epa.gov [epa.gov]

- 9. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 10. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. epa.gov [epa.gov]

Toxicological Profile of Fluroxypyr-Meptyl on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluroxypyr-meptyl, a selective herbicide widely used for the control of broadleaf weeds, undergoes rapid transformation in the environment to its herbicidally active form, fluroxypyr (B1673483) acid. This guide provides a comprehensive overview of the toxicological effects of this compound and its primary metabolite on a range of non-target organisms. The data presented herein, compiled from various regulatory assessments and scientific studies, reveals a toxicological profile characterized by low acute toxicity to most animal species, but with notable exceptions and concerns for chronic exposure in certain sensitive taxa, particularly aquatic invertebrates and both aquatic and terrestrial plants. This document is intended to serve as a critical resource for professionals engaged in environmental risk assessment and the development of safer chemical entities.

Environmental Fate and Metabolism

Fluroxypyr is commonly formulated as its 1-methylheptyl ester, this compound. Following application, this compound is rapidly hydrolyzed to fluroxypyr acid through abiotic and biotic processes in soil and water.[1] The acid is the herbicidally active form and the primary residue of concern for environmental exposure over time.[2] In soil, the half-life of this compound is short, ranging from 0.3 to 1.1 days under aerobic conditions, while the aerobic aquatic half-life is approximately 1 day.[2] The resulting fluroxypyr acid is more persistent, with an aerobic soil metabolism half-life of less than 30 days and an aerobic aquatic half-life of about 3 days.[2] Fluroxypyr acid is mobile in soil and has the potential to leach into groundwater.[2]

Mechanism of Action

Fluroxypyr is a synthetic auxin herbicide.[1] It mimics the action of the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth in susceptible broadleaf species.[3] This results in characteristic symptoms such as leaf and stem curling, epinasty, and ultimately, plant death.[1] While this mode of action is specific to plants, high concentrations or prolonged exposure to fluroxypyr and its ester can elicit toxic effects in non-target organisms, as detailed in the subsequent sections.

Toxicological Profile: Aquatic Organisms

The toxicity of this compound and fluroxypyr to aquatic organisms varies significantly among species. Generally, this compound is more toxic to aquatic animals than its acid metabolite, fluroxypyr.[2]

Aquatic Vertebrates (Fish)

Fluroxypyr and its meptyl ester are classified as slightly toxic to practically non-toxic to fish on an acute basis.[4]

Table 1: Acute Toxicity of Fluroxypyr and its Meptyl Ester to Fish

| Species | Test Substance | Exposure Duration | Endpoint | Value (mg/L) | Toxicity Category | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | Fluroxypyr | 96-hour | LC50 | >100 | Practically non-toxic | [4] |

| Rainbow Trout (Oncorhynchus mykiss) | This compound | 96-hour | LC50 | >solubility limit | Not Classified | [5] |

| Bluegill Sunfish (Lepomis macrochirus) | Fluroxypyr | 96-hour | LC50 | >14.3 | Practically non-toxic | [4] |

| Golden Orfe (Leuciscus idus) | This compound | 96-hour | LC50 | >solubility limit | Not Classified | [5] |

| Sheepshead Minnow (Cyprinodon variegatus) | This compound | 96-hour | LC50 | >solubility limit | Not Classified | [2] |

Aquatic Invertebrates

Aquatic invertebrates, particularly certain crustaceans and mollusks, exhibit greater sensitivity to fluroxypyr, especially under chronic exposure scenarios.[2]

Table 2: Toxicity of Fluroxypyr and its Meptyl Ester to Aquatic Invertebrates

| Species | Test Substance | Exposure Duration | Endpoint | Value (mg/L) | Toxicity Category | Reference |

| Daphnia magna | Fluroxypyr | 48-hour | EC50 | >100 | Practically non-toxic | [4] |

| Daphnia magna | This compound | 48-hour | EC50 | >solubility limit | Not Classified | [5] |

| Daphnia magna (Chronic) | Fluroxypyr acid | - | NOAEC | - | - | [2] |

| Eastern Oyster (Crassostrea virginica) | Fluroxypyr acid | 96-hour | EC50 | 0.068 | Highly toxic | [4] |

| Eastern Oyster (Crassostrea virginica) | This compound | 96-hour | EC50 | 51 | Slightly toxic | [4] |

| Grass Shrimp (Palaemonetes sp.) | This compound | 96-hour | LC50 | >120 | Practically non-toxic | [4] |

Aquatic Plants (Algae and Macrophytes)

As a herbicide, fluroxypyr is toxic to aquatic plants, particularly dicotyledonous species.[2]

Table 3: Toxicity of Fluroxypyr to Aquatic Plants

| Species | Exposure Duration | Endpoint | Value (mg a.i./L) | Reference |

| Green Algae (Pseudokirchneriella subcapitata) | - | EC50 | >100 | [2] |

| Chlamydomonas reinhardtii | 48-hour | Growth Inhibition | 0.75-1.00 | [3][6] |

| Submerged Macrophyte (Myriophyllum spicatum) | 30-day | - | Toxic | [2] |

Toxicological Profile: Terrestrial Organisms

Terrestrial Invertebrates

Bees: this compound is considered not toxic to honeybees on an acute contact and oral basis.[5]

Table 4: Acute Toxicity of this compound to Honeybees

| Species | Exposure Route | Exposure Duration | Endpoint | Value (µ g/bee ) | Reference |

| Honeybee (Apis mellifera) | Oral | 48-hour | LD50 | >100 | [5] |

| Honeybee (Apis mellifera) | Contact | 48-hour | LD50 | >100 | [5] |

Earthworms: this compound has low toxicity to earthworms.

Table 5: Acute Toxicity of this compound to Earthworms

| Species | Exposure Duration | Endpoint | Value (mg/kg soil) | Reference |

| Earthworm (Eisenia fetida) | 14-day | LC50 | >1000 | [5] |

Birds

Fluroxypyr and its meptyl ester are practically non-toxic to birds on an acute oral basis.[4] Chronic reproductive studies on mallards have established NOAEC and LOAEC values.[2]

Table 6: Toxicity of Fluroxypyr and its Meptyl Ester to Birds

| Species | Test Substance | Endpoint | Value (mg/kg bw) | Toxicity Category | Reference |

| Bobwhite Quail (Colinus virginianus) | Fluroxypyr | Acute Oral LD50 | >2000 | Practically non-toxic | [4] |

| Bobwhite Quail (Colinus virginianus) | This compound | Acute Oral LD50 | >2000 | Practically non-toxic | [5] |

| Mallard Duck (Anas platyrhynchos) | Fluroxypyr | Acute Oral LD50 | >2000 | Practically non-toxic | [4] |

| Mallard Duck (Anas platyrhynchos) | This compound | Acute Oral LD50 | >2000 | Practically non-toxic | [5][7] |

| Mallard Duck (Anas platyrhynchos) (Reproductive) | This compound | NOAEC | 250 mg a.i./kg-diet | - | [2] |

| Mallard Duck (Anas platyrhynchos) (Reproductive) | This compound | LOAEC | 500 mg a.i./kg-diet | - | [2] |

Mammals

Fluroxypyr has low acute toxicity to mammals via oral, dermal, and inhalation routes of exposure.[4] The primary target organ in sub-chronic and chronic studies is the kidney.[8]

Table 7: Acute Toxicity of Fluroxypyr and its Meptyl Ester to Mammals

| Species | Test Substance | Route | Endpoint | Value | Reference |

| Rat | Fluroxypyr | Oral | LD50 | >5000 mg/kg | [4] |

| Rat | This compound | Oral | LD50 | >2000 mg/kg | [7] |

| Rat | Fluroxypyr | Dermal | LD50 | >2000 mg/kg | [4] |

| Rat | This compound | Dermal | LD50 | >2000 mg/kg | [7] |

| Rat | Fluroxypyr | Inhalation | LC50 (4-hr) | >2.96 mg/m³ | [4] |

| Rat | This compound | Inhalation | LC50 (4-hr) | >3.39 mg/L | [7] |

Chronic Toxicity: In two-year feeding studies with rats and mice, kidney abnormalities were observed at high doses.[4] A 28-day oral toxicity study in dogs identified a NOAEL of 50 mg/kg/day and a LOAEL of 150 mg/kg/day based on kidney effects.[8] There is no evidence of carcinogenicity, mutagenicity, or increased susceptibility to developmental or reproductive toxicity.[4][9]

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited are often proprietary and held within regulatory agency databases (e.g., U.S. EPA's MRID system). The available public-domain literature provides summaries of these studies. For researchers requiring comprehensive methodologies, it is recommended to consult the original study reports through appropriate regulatory channels. The general methodologies follow standardized OECD and EPA guidelines for toxicity testing.

Visualizations

Conceptual Workflow of this compound Transformation and Impact

The following diagram illustrates the environmental transformation of this compound and its differential impact on target and non-target organisms.

Caption: Transformation of this compound and its differential toxicity.

Logical Relationships of Fluroxypyr/Fluroxypyr-Meptyl Toxicity to Non-Target Organisms

This diagram provides a hierarchical overview of the relative toxicity of fluroxypyr and its meptyl ester across different non-target organisms based on the available data.

Caption: Relative acute toxicity of fluroxypyr to non-target organisms.

Conclusion

The toxicological profile of this compound is largely influenced by its rapid conversion to fluroxypyr acid. While acute toxicity to most non-target animals is low, chronic exposure poses a risk to sensitive aquatic invertebrates. As a herbicide, its toxicity to non-target terrestrial and aquatic plants, particularly dicots, is a primary ecological concern. The data compiled in this guide serves as a foundational resource for understanding the environmental risks associated with this compound and for guiding future research and development of more ecologically compatible herbicides.

References

- 1. Fluroxypyr | C7H5Cl2FN2O3 | CID 50465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. researchgate.net [researchgate.net]

- 4. wsdot.wa.gov [wsdot.wa.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Bioaccumulation and degradation of pesticide fluroxypyr are associated with toxic tolerance in green alga Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sumichem.co.in [sumichem.co.in]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

Fluroxypyr-meptyl: A Technical Guide to its Mode of Action in Disrupting Plant Growth

For Immediate Release

AUDIENCE: Researchers, Scientists, and Drug Development Professionals SUBJECT: An in-depth technical guide on the core mechanism of action of the synthetic auxin herbicide, fluroxypyr-meptyl.

Introduction

This compound is a selective, post-emergence herbicide widely utilized in agriculture, forestry, and turf management for the control of broadleaf weeds.[1][2] Belonging to the synthetic auxin class of herbicides (WSSA Group 4), it effectively mimics the natural plant hormone indole-3-acetic acid (IAA), leading to catastrophic disruption of normal growth processes in susceptible species.[3][4][5] This technical guide provides a detailed examination of the molecular and physiological mechanisms underlying this compound's herbicidal activity, supported by quantitative data and established experimental protocols.

Fluroxypyr (B1673483) is typically formulated as the 1-methylheptyl ester (meptyl) to enhance its absorption and translocation within the plant.[3] Following uptake, it is hydrolyzed to its biologically active form, fluroxypyr acid, which is responsible for the characteristic auxin-type responses like leaf curling, epinasty, and ultimately, plant death.[6][7][8]

Physicochemical Properties of this compound

A clear understanding of the compound's properties is fundamental to its application and study.

| Property | Value | Reference |

| Common Name | This compound | [6] |

| IUPAC Name | octan-2-yl 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate | [6] |

| CAS Number | 81406-37-3 | [6] |

| Molecular Formula | C15H21Cl2FN2O3 | [6] |

| Molecular Weight | 367.2 g/mol | [6] |

| Physical Form | White, crystalline solid | [9] |

| Mode of Action | Synthetic Auxin (HRAC/WSSA Group 4) | [4] |

Core Mechanism of Action

The herbicidal effect of this compound is a multi-stage process involving uptake, metabolic activation, translocation, and molecular disruption of the auxin signaling pathway.

Uptake, Translocation, and Metabolic Activation